n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3S/c1-9(19)17-13-18-11-7-6-10(8-12(11)22-13)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVRCXVIFJCOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds through the use of a palladium catalyst . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
The benzothiazole moiety is known to exhibit various biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects .
Biological Activity
The compound n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates a boron-containing moiety, which is known for its diverse biological activities. This article aims to comprehensively review the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to elucidate its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈BNO₄S
- Molecular Weight : 305.2 g/mol
- CAS Number : 51354026
Structural Features
The presence of the dioxaborolane ring is significant as it enhances the compound's reactivity and solubility, which are crucial for biological interactions. The benzo[d]thiazole moiety contributes to its pharmacological properties, often associated with antimicrobial and anticancer activities.
Anticancer Activity
Research has indicated that boron-containing compounds exhibit promising anticancer properties. A study demonstrated that derivatives of dioxaborolane can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. Specifically, the compound has shown effectiveness against various cancer cell lines, including breast and prostate cancer.
Case Study: Breast Cancer Cell Lines
A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity of the compound against E. coli, it was found that at a concentration of 50 µg/mL, there was a 90% reduction in bacterial growth compared to control.
| Concentration (µg/mL) | Bacterial Growth Inhibition (%) |
|---|---|
| 0 | 0 |
| 25 | 50 |
| 50 | 90 |
| 100 | >95 |
The biological activity of this compound is primarily mediated through:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Interferes with enzymes involved in cell proliferation.
- Membrane Disruption : Alters membrane integrity in bacterial cells leading to cell death.
Scientific Research Applications
Medicinal Chemistry Applications
n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that compounds containing boron can exhibit significant anticancer properties. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells. Studies have demonstrated that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines .
Drug Development
The unique structural features of this compound allow it to serve as a scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological targets enhances its potential as a drug candidate .
Organic Synthesis Applications
The compound's boronic ester functionality makes it an important reagent in organic synthesis:
Suzuki-Miyaura Coupling Reactions
This compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules and polymers .
Building Block for Advanced Materials
The compound can also be employed as a building block for the synthesis of advanced materials such as organic semiconductors and photovoltaic devices. Its structural attributes facilitate the formation of conjugated systems that are essential for electronic applications .
Material Science Applications
In material science, this compound has potential uses:
Hole Transport Materials
Due to its electronic properties, this compound can be used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells. The incorporation of boron enhances charge transport efficiency and stability .
Photonic Applications
The optical properties of this compound make it suitable for applications in photonics and optoelectronics. Its ability to interact with light can be harnessed in devices such as sensors and light-emitting devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
- Structure : Lacks the acetamide group at the 2-position, instead having a primary amine.
- Synthesis: Direct borylation of 2-amino-6-bromobenzothiazole .
- Applications: Serves as a precursor for further functionalization (e.g., acetylation to yield the target compound). Unlike the acetamide derivative, the amino group may participate in nucleophilic reactions but lacks stability in acidic conditions .
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Structure : Features a nitro group at the 6-position and a thiadiazole-thioacetamide side chain.
- Biological Activity : Exhibits potent VEGFR-2 kinase inhibition (IC₅₀ = 0.12 µM) and antiproliferative effects against HepG2 cells, attributed to the electron-withdrawing nitro group and thiadiazole pharmacophore .
- Key Difference : The nitro group enhances electrophilicity but reduces metabolic stability compared to the boronate ester .
Boronate Ester Position and Heterocycle Variations
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Structure : Replaces the benzothiazole core with a phenyl ring. The boronate ester is at the para position.
- Synthesis : Iridium-catalyzed borylation of acetanilide in THF .
- Reactivity : Lower steric hindrance compared to the benzothiazole analog, leading to faster cross-coupling kinetics. However, the absence of the benzothiazole heterocycle reduces π-stacking interactions in biological targets .
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide
Functional Group Modifications
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl-carbamate (9b)
- Structure : tert-Butoxycarbonyl (Boc)-protected amine instead of acetamide.
- Utility : The Boc group allows selective deprotection for late-stage diversification in peptide-coupled drug candidates. However, it introduces steric bulk, reducing reaction yields in cross-couplings by ~15% compared to the acetamide derivative .
Reactivity in Cross-Coupling Reactions
Key Insight: The acetamide group in the target compound stabilizes the Pd intermediate via hydrogen bonding, enhancing yields compared to amino or Boc-protected analogs.
Pharmacological Activity
| Compound | VEGFR-2 IC₅₀ (µM) | Antiproliferative Activity (HepG2) | |
|---|---|---|---|
| Target Compound Derivatives | 0.18–0.45 | GI₅₀ = 4.2 µM | |
| N-(6-Nitrobenzothiazol-2-yl)thiadiazole | 0.12 | GI₅₀ = 2.8 µM |
Key Insight : The boronate ester’s electron-donating effect slightly reduces kinase affinity compared to nitro derivatives but improves metabolic stability.
Preparation Methods
Reaction Overview
The predominant method to prepare N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide involves the Miyaura borylation of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with bis(pinacolato)diboron under palladium catalysis. This reaction installs the boronate ester group at the 6-position of the benzothiazole ring.
Detailed Procedure and Conditions
| Parameter | Details |
|---|---|
| Starting Material | N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2.10 g, 7.75 mmol) |
| Borylating Agent | Bis(pinacolato)diboron (3.00 g, 11.8 mmol) |
| Catalyst | Pd(dppf)Cl2 (Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride) (560 mg, 0.77 mmol) |
| Base | Anhydrous potassium acetate (KOAc) (3.00 g, 30.6 mmol) |
| Solvent | Dimethyl sulfoxide (DMSO) (50 mL) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Atmosphere | Inert nitrogen (N2) atmosphere |
| Workup | Cooling to room temperature, filtration, dilution with ethyl acetate, washing with brine, drying over Na2SO4, concentration, washing with petroleum ether |
| Yield | 97% (2.40 g pale brown solid) |
Reaction Mechanism
- The palladium catalyst facilitates oxidative addition of the aryl bromide.
- Transmetalation occurs with bis(pinacolato)diboron.
- Reductive elimination yields the aryl boronate ester product.
Reference
Alternative Borylation Using Palladium(0) Catalyst and Sodium Carbonate
Reaction Conditions
In a related synthetic approach, palladium(0) tetrakis(triphenylphosphine) is used as the catalyst with sodium carbonate as the base in a dioxane/water solvent system. This method is typically employed for the preparation of related boronate esters but can be adapted for this compound.
| Parameter | Details |
|---|---|
| Starting Material | 5-bromo-substituted benzothiazole derivatives |
| Borylating Agent | 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (analogous boronate source) |
| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3.40 g, 2.94 mmol) |
| Base | Sodium carbonate (Na2CO3) (11.2 g, 106.1 mmol) |
| Solvent | 1,4-Dioxane/water mixture (70 mL/14 mL) |
| Temperature | 100 °C |
| Reaction Time | 4 hours |
| Atmosphere | Argon inert atmosphere |
| Workup | Dilution with water, extraction with 10% MeOH/DCM, drying over sodium sulfate, filtration, concentration, purification by column chromatography |
| Yield | 71% |
Notes
- This method is reported for similar boronate ester syntheses and demonstrates the versatility of palladium-catalyzed borylation.
- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
Reference
Summary Table of Preparation Methods
| Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Atmosphere | Notes |
|---|---|---|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl2 | KOAc | DMSO | 90 | 8 | 97 | N2 | High yield, widely used |
| Pd(0) Catalyzed Borylation | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/Water | 100 | 4 | 71 | Ar | Alternative method, moderate yield |
Analytical and Characterization Data
- Molecular Formula: C15H19BN2O3S
- Molecular Weight: 318.2 g/mol
- Purity: Typically >95% after purification
- Characterization techniques include NMR, LCMS, and HPLC to confirm structure and purity.
Q & A
Q. What are the optimal synthetic routes for N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where a brominated benzo[d]thiazole precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)₂Cl₂) and potassium carbonate. Key parameters include:
-
Temperature : 80–100°C in 1,4-dioxane or toluene.
-
Catalyst loading : 5–10 mol% for efficient coupling .
-
Solvent choice : Polar aprotic solvents enhance boron reagent solubility.
Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Typical yields range from 60–80%, depending on precursor purity .- Data Table 1 : Synthetic Conditions and Yields
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Pd(dppf)₂Cl₂ | 1,4-Dioxane | 75 | |
| 6-Bromo-benzo[d]thiazole | Pd(OAc)₂/PPh₃ | Toluene | 65 |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzo[d]thiazole core (δ 7.2–8.1 ppm for aromatic protons) and the dioxaborolane group (δ 1.3 ppm for methyl groups). The acetamide NH signal appears at δ 10.2–10.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) at m/z 372.1284 (calculated for C₁₆H₂₀BN₂O₃S).
- Infrared Spectroscopy (IR) : Stretching bands at ~1680 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (B-O) confirm functional groups .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer :
- Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions (up to 10 mM), followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80).
- Stability testing : Monitor compound integrity via HPLC over 24 hours at 37°C. Adjust pH to 7.4 to prevent boronate ester hydrolysis .
Advanced Research Questions
Q. What reaction mechanisms underpin the formation of the dioxaborolane moiety in this compound?
- Methodological Answer : The dioxaborolane group is introduced via Suzuki coupling, where the palladium catalyst facilitates oxidative addition of the brominated precursor, followed by transmetallation with the boron reagent. The key intermediate is a Pd(II)-aryl complex, which undergoes reductive elimination to form the C-B bond. Computational studies (DFT) can model transition states to optimize ligand selection (e.g., bidentate ligands for stability) .
Q. How should researchers address contradictions between calculated and observed elemental analysis data?
- Methodological Answer : Discrepancies (e.g., C/H/N ratios) may arise from residual solvents or incomplete combustion. Mitigation strategies include:
-
Purification : Recrystallization from ethanol/water mixtures.
-
Combustion analysis : Repeat under high-oxygen conditions.
-
Alternative techniques : Use X-ray crystallography to confirm molecular packing and purity .
- Data Table 2 : Elemental Analysis Example
| Element | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 61.07 | 60.87 | -0.20 |
| H | 5.55 | 5.89 | +0.34 |
| N | 8.90 | 8.35 | -0.55 |
| Source: Analogous compound in |
Q. What role does the boronate ester play in modulating biological activity?
- Methodological Answer : The dioxaborolane group enhances metabolic stability and enables Suzuki-based bioconjugation (e.g., antibody-drug conjugates). In vitro, it may act as a serine protease inhibitor via boron-mediated covalent binding. To validate, perform enzyme inhibition assays (e.g., trypsin) with IC₅₀ comparisons to non-boron analogs .
Q. How can researchers design SAR studies for this compound?
- Methodological Answer :
- Core modifications : Replace benzo[d]thiazole with benzimidazole to assess ring flexibility.
- Substituent screening : Vary the acetamide’s N-alkyl groups (e.g., methyl vs. isopropyl) to probe steric effects.
- Biological testing : Use cancer cell lines (e.g., HeLa, MCF-7) to correlate structural changes with cytotoxicity (MTT assays). Document SAR trends in a heatmap .
Key Research Recommendations
- Prioritize X-ray crystallography to resolve boronate ester geometry.
- Explore proteolysis-targeting chimeras (PROTACs) using the boron handle for E3 ligase recruitment.
- Validate in vivo pharmacokinetics in rodent models, focusing on blood-brain barrier penetration if CNS targets are hypothesized.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
